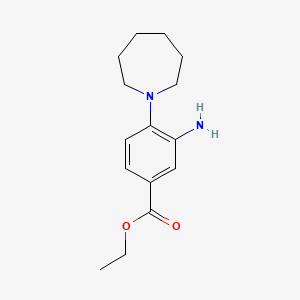

Ethyl 3-amino-4-(1-azepanyl)benzoate

Description

Contextualization of the Benzoate (B1203000) Ester and Azepanyl Moieties in Complex Molecular Architectures

The benzoate ester and azepanyl moieties are pivotal components in the design and synthesis of complex molecules with significant applications, particularly in pharmaceuticals. Benzoate esters, derived from benzoic acid, are prevalent in both natural products and synthetic compounds. wikipedia.orgnih.gov The ester functionality can influence a molecule's solubility, stability, and pharmacokinetic properties. ontosight.ai In complex molecular architectures, the benzoate group can act as a key building block or a protective group during synthesis. organic-chemistry.org

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a recognized structural motif in medicinal chemistry. researchgate.netnih.gov Its incorporation into a molecule can impart favorable pharmacological properties. The non-planar, flexible nature of the azepane ring allows it to interact with biological targets in three dimensions, potentially leading to enhanced binding affinity and selectivity. researchgate.net Azepane derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antidiabetic agents. researchgate.netnih.gov The presence of the azepanyl group in Ethyl 3-amino-4-(1-azepanyl)benzoate suggests its potential as a scaffold for the development of novel bioactive compounds.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Ethyl 3-amino-4-(ethylamino)benzoate | C11H16N2O2 | 208.26 |

| Ethyl 3-amino-4-methylbenzoate | C10H13NO2 | 179.22 |

| Ethyl p-aminobenzoate | C9H11NO2 | 165.19 |

Significance of Substituted Aminobenzoates as Versatile Synthetic Intermediates

Substituted aminobenzoates are highly valuable intermediates in organic synthesis due to the presence of multiple reactive sites that can be selectively functionalized. The amino group can undergo a variety of transformations, including acylation, alkylation, and diazotization, while the ester can be hydrolyzed, reduced, or converted to other functional groups. The aromatic ring itself is amenable to electrophilic substitution, with the positions of substitution directed by the existing amino and ester groups.

These compounds serve as crucial starting materials for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. For instance, aminobenzoic acid derivatives are key precursors for the synthesis of various heterocyclic compounds with pharmacological importance, such as benzimidazoles and benzodiazepines. nih.govresearchgate.netmdpi.com The synthesis of novel benzothiazole (B30560) derivatives, which have shown a broad range of biological activities, often utilizes substituted aminobenzoates as starting materials. nih.govmdpi.comnih.govresearchgate.net The versatility of these intermediates allows for the efficient construction of diverse molecular scaffolds for drug discovery and materials science.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Acylation | Acyl chloride, base | Amide |

| Ester Hydrolysis | Aqueous acid or base | Carboxylic acid |

| Reduction of Ester | LiAlH4 | Amino alcohol |

| Diazotization | NaNO2, HCl | Diazonium salt |

Evolution of Research Trajectories in Amine-Substituted Benzoate Derivatives

Research into amine-substituted benzoate derivatives has evolved significantly over the years, driven by their utility in various scientific and industrial fields. Early research focused on their synthesis and fundamental reactivity. For example, the preparation of ethyl p-aminobenzoate (benzocaine) through the esterification of p-aminobenzoic acid or the reduction of ethyl p-nitrobenzoate has been well-established for decades. orgsyn.org

More recently, research has shifted towards the development of novel synthetic methodologies and the exploration of these compounds in more complex applications. There is a growing interest in creating libraries of diverse amine-substituted benzoate derivatives for high-throughput screening in drug discovery programs. nih.gov The development of more efficient and environmentally friendly synthetic routes, including catalytic methods, is also an active area of investigation. orgsyn.org Furthermore, the incorporation of these motifs into advanced materials, such as polymers and functional dyes, is a burgeoning field of research, highlighting the enduring importance of this class of compounds in modern chemistry.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-amino-4-(azepan-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-19-15(18)12-7-8-14(13(16)11-12)17-9-5-3-4-6-10-17/h7-8,11H,2-6,9-10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIOIWZFYWDGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Kinetics in Aminobenzoate Transformations

Detailed Mechanistic Pathways of Amine Addition and Ester Hydrolysis/Formation

The formation of the target compound relies on two primary reaction types: nucleophilic substitution at the acyl carbon for the ester group and nucleophilic substitution on the aromatic ring for the amine groups.

The addition of the azepanyl group to the aromatic ring proceeds via a different mechanism: Nucleophilic Aromatic Substitution (SNAr). This reaction is generally unfavorable for simple aryl halides but becomes feasible when the aromatic ring is "activated" by strongly electron-withdrawing groups. libretexts.orgchemistrysteps.com The SNAr mechanism also involves two main steps: the initial attack of the nucleophile (the amine) on the electron-deficient ring carbon to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.orgteachthemechanism.comwikipedia.org In the second step, the leaving group is eliminated, which restores the aromaticity of the ring. chemistrysteps.comyoutube.com The stability of the Meisenheimer complex is crucial, and it is enhanced by electron-withdrawing groups at the ortho and para positions, which can delocalize the negative charge. libretexts.orgyoutube.com

Proton transfer is a fundamental step in the acid-catalyzed Fischer esterification. researchgate.net The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, such as sulfuric acid. masterorganicchemistry.combyjus.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like ethanol (B145695). numberanalytics.comchegg.com

The catalytic cycle involves a sequence of protonation and deprotonation steps, which can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation: The carbonyl oxygen is protonated. masterorganicchemistry.com

Addition: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Deprotonation: The newly added oxygen is deprotonated. masterorganicchemistry.com

Protonation: One of the hydroxyl groups is protonated to form a good leaving group (H₂O). masterorganicchemistry.com

Elimination: The water molecule is eliminated, and the carbonyl double bond is reformed. masterorganicchemistry.comyoutube.com

Deprotonation: The protonated carbonyl of the final ester is deprotonated, regenerating the acid catalyst. masterorganicchemistry.comyoutube.com

For aminobenzoic acids, the site of protonation is critical and depends on the relative position of the substituents. nih.gov In para-aminobenzoic acid (p-ABA), for instance, protonation is favored at the carbonyl oxygen in the gas phase, whereas the meta and ortho isomers favor protonation at the amine. nih.govrsc.org This preference is dictated by resonance effects. rsc.org The presence of the basic amino group in the aminobenzoate structure means that a stoichiometric amount of acid may be required for esterification, as the amino group will consume the catalyst. researchgate.net

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them, which is essential for process optimization.

The rate of aminobenzoate transformations, such as esterification or hydrolysis, is dependent on parameters like temperature, reactant concentrations, and catalyst loading. rdd.edu.iq For the alkaline hydrolysis of substituted phenyl benzoates, second-order rate constants have been measured to quantify the reaction speed. rsc.org The rate of reaction is typically determined by monitoring the change in concentration of a reactant or product over time.

For acid-catalyzed esterification, the reaction is reversible, and the forward rate is governed by a second-order kinetic equation under constant catalyst concentration. rdd.edu.iq Kinetic studies aim to develop a mathematical correlation between the reaction rate and these significant parameters, which involves determining the reaction order and rate constants. mdpi.com

| Substituent (X) in C₆H₅CO₂C₆H₄–X | Position | Second-Order Rate Constant (k₂) [M⁻¹ s⁻¹] (Relative Values) |

|---|---|---|

| H | - | 1.00 |

| 3-NO₂ | meta | 8.50 |

| 4-NO₂ | para | 10.20 |

| 2-NO₂ | ortho | 3.40 |

| 3-CH₃ | meta | 0.75 |

Note: Data is illustrative, based on general trends for substituted phenyl benzoates, and does not represent Ethyl 3-amino-4-(1-azepanyl)benzoate specifically. Data compiled from principles discussed in cited literature. rsc.org

Thermodynamic and kinetic parameters are crucial for describing the energy landscape of a reaction. The activation energy (Ea) is the minimum energy required to initiate the reaction, and it is a key factor in determining the reaction rate. mdpi.com An increase in temperature generally leads to a higher reaction rate constant, a relationship often described by the Arrhenius equation. rdd.edu.iqresearchgate.net For the esterification of acetic acid with 1-methoxy-2-propanol (B31579) catalyzed by an ion-exchange resin, the apparent activation energy was determined to be 62.0 ± 0.2 kJ/mol. mdpi.com

The relative stability of intermediates and protomers is a key thermodynamic consideration. rsc.org For example, theoretical calculations and experimental results have been used to determine the relative stabilities of different protonated isomers (protomers) of p-aminobenzoic acid. nih.gov In the gas phase, the O-protomer (protonated at the carbonyl oxygen) of p-aminobenzoic acid ethyl ester is significantly more stable (by 52 kJ mol⁻¹) than the N-protomer (protonated at the amine). rsc.org The enthalpy difference between polymorphs of p-aminobenzoic acid has also been determined, highlighting the role of thermodynamics in the solid state. diva-portal.orgrsc.org

| Isomer | Protonation Site | Relative Stability vs. N-Protonated Isomer (ΔG₂₉₈,gas) |

|---|---|---|

| para-ABE | Carbonyl Oxygen (O-protomer) | -52 kJ mol⁻¹ (more stable) |

| meta-ABE | Carbonyl Oxygen (O-protomer) | -7 kJ mol⁻¹ (more stable) |

Source: Data from computational studies on aminobenzoic acid derivatives. rsc.org

Intermediates Characterization and Trapping Experiments

The mechanisms for both nucleophilic acyl and aromatic substitution reactions are defined by the formation of transient intermediates. In Fischer esterification, the key species is the tetrahedral intermediate, which is formed upon the nucleophilic attack of the alcohol on the protonated carbonyl carbon. masterorganicchemistry.comnumberanalytics.comtaylorandfrancis.com This intermediate is typically unstable, but its existence is well-established through kinetic data and isotope labeling experiments. jove.com For instance, using ¹⁸O-labeled alcohol in an esterification reaction results in an ¹⁸O-labeled ester, confirming that the alcohol's oxygen atom is incorporated into the final product after forming the tetrahedral intermediate. jove.com

In nucleophilic aromatic substitution, the critical intermediate is the Meisenheimer complex. wikipedia.orgnih.gov This is an anionic sigma adduct that forms when the nucleophile attacks the electron-deficient aromatic ring. nih.govnih.gov While often transient, some stable Meisenheimer complexes have been isolated and characterized by spectroscopic methods (NMR, IR, UV-Vis) and X-ray crystallography, providing direct evidence for the SNAr mechanism. youtube.comnih.gov

In enzymatic systems, such as the biosynthesis of p-aminobenzoic acid (PABA), covalent intermediates can be formed and characterized. For example, in the PABA synthase complex, a glutamyl-enzyme intermediate forms on the PabA subunit, which can be identified and quantified. nih.gov While not directly involving the target compound, this illustrates the principle of intermediate characterization. Trapping experiments, where a reactive species is added to intercept and react with a short-lived intermediate, can also be used to provide evidence for their existence, though specific examples for the synthesis of this compound are not detailed in the available literature.

Role of Catalysis in Modulating Reaction Selectivity and Efficiency

The synthesis of complex aminobenzoate derivatives, such as this compound, heavily relies on catalytic methods to ensure high efficiency and selectivity. The formation of carbon-nitrogen (C–N) bonds, a critical step in assembling such molecules, is often accomplished through transition-metal-catalyzed cross-coupling reactions. These reactions offer a significant advantage over traditional methods, which may require harsh conditions and offer limited functional group tolerance. wikipedia.org

Catalytic systems, particularly those based on palladium and copper, are instrumental in modulating the reactivity of substrates to achieve desired chemical transformations with precision. The choice of catalyst, ligands, base, and solvent all play a crucial role in determining the reaction's outcome, including yield, rate, and selectivity.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C–N bonds. nih.gov This palladium-catalyzed reaction couples amines with aryl halides or triflates. wikipedia.org In the context of synthesizing this compound, this reaction would be a key strategy for introducing the azepanyl group onto the aminobenzoate core.

The catalytic cycle generally involves three main steps: oxidative addition, ligand exchange, and reductive elimination. youtube.com The efficiency of this cycle is profoundly influenced by the choice of phosphine (B1218219) ligands coordinated to the palladium center. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald's group (e.g., XPhos, SPhos), enhance catalyst stability and promote the crucial reductive elimination step, leading to higher yields and faster reaction rates. youtube.com

The selection of the base is also critical, as it is involved in the deprotonation of the amine, facilitating its coordination to the palladium complex. libretexts.org While strong bases like sodium tert-butoxide (NaOt-Bu) can lead to high reaction rates, they may be incompatible with sensitive functional groups. libretexts.org Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) offer better functional group tolerance, although they might require higher catalyst loadings or longer reaction times. libretexts.org

| Catalyst System (Pd Precursor + Ligand) | Base | Substrate Scope | Key Advantages/Disadvantages |

|---|---|---|---|

| Pd₂(dba)₃ + XPhos | NaOt-Bu | Wide range of aryl/heteroaryl chlorides, bromides, and triflates with various amines. | High activity and turnover numbers. Base is not compatible with ester groups. libretexts.org |

| Pd(OAc)₂ + SPhos | Cs₂CO₃ | Broad functional group tolerance, effective for coupling amides and protected anilines. | Milder conditions, but can be more expensive and sometimes requires longer reaction times. libretexts.org |

| [PdBr(P(tBu)₃)]₂ | K₃PO₄ | Effective for electron-rich heterocyclic halides. researchgate.net | Fast reactions for specific substrates; scope can be narrower. |

| PdCl₂(BINAP) | NaOt-Bu | Intermolecular coupling reactions, preserves enantioselectivity. libretexts.org | Maintains stereochemical integrity of chiral amines. |

Copper-Catalyzed Ullmann Condensation

An alternative to palladium-catalyzed methods is the Ullmann condensation, a copper-catalyzed reaction for forming C–N bonds. wikipedia.org Historically, these reactions required harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands, allowing the reaction to proceed under much milder conditions. wikipedia.orgnih.gov

The Ullmann reaction is particularly useful for coupling aryl halides with amines, including heterocyclic amines like azepane. The mechanism involves a copper(I) species that reacts with the aryl halide. wikipedia.org The introduction of ligands, such as diamines or amino acids like L-proline, has been shown to significantly accelerate the reaction, enabling couplings at temperatures as low as 40-90 °C. nih.govresearchgate.net This modification enhances the reaction's efficiency and expands its applicability to more complex and sensitive substrates.

| Catalyst System (Cu Source + Ligand) | Base | Temperature | Key Features |

|---|---|---|---|

| Cu Powder (Stoichiometric) | K₂CO₃ | >200 °C | Traditional method; harsh conditions, limited substrate scope. wikipedia.org |

| CuI + L-Proline | K₂CO₃ / K₃PO₄ | 40 - 90 °C | Mild conditions, good to excellent yields for aryl iodides and bromides. nih.govresearchgate.net |

| CuI + N-Methylglycine | K₃PO₄ | 40 - 90 °C | Effective for aryl amination in DMSO. nih.gov |

| CuO Nanoparticles on Graphene | Cs₂CO₃ | ~120 °C | Heterogeneous catalyst, prevents oxidation of copper, allows for catalyst recycling. mdpi.com |

Modulating Selectivity

In the synthesis of a molecule like this compound, which has multiple reactive sites, selectivity is paramount. Catalysis plays a crucial role in directing the reaction to the desired position. For instance, in a precursor molecule such as ethyl 3-amino-4-bromobenzoate, the catalyst must selectively promote C–N coupling at the C4 position (bearing the bromine atom) without interfering with the existing amino group at the C3 position.

The steric and electronic properties of the ligands are key to achieving this selectivity. Bulky ligands can sterically hinder unwanted side reactions, while their electron-donating properties can enhance the reactivity of the palladium center towards the oxidative addition step with the aryl halide. youtube.com Furthermore, directed C-H amination strategies have emerged, where a directing group on the substrate guides the catalyst to a specific C-H bond, offering an alternative and highly selective route for forming C-N bonds. acs.org

Cutting Edge Spectroscopic Characterization for Structural and Electronic Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the electronic structure and extent of conjugation within a molecule.

The UV-Vis spectrum of Ethyl 3-amino-4-(1-azepanyl)benzoate would be expected to exhibit absorption bands characteristic of its aromatic system, which is influenced by the electron-donating amino and azepanyl groups and the electron-withdrawing ethyl ester group. These substituents affect the energy of the π → π* and n → π* electronic transitions.

A search of public databases and scientific literature did not uncover any published experimental UV-Vis absorption spectra for this compound. The determination of its specific absorption maxima (λ_max) and molar absorptivity values requires experimental measurement.

X-ray Diffraction for Solid-State Structure and Crystal Packing

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation. Furthermore, it reveals how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding and van der Waals forces, which govern the crystal packing.

An X-ray crystallographic study of this compound would provide unequivocal proof of its molecular structure and shed light on the non-covalent interactions that dictate its solid-state architecture.

No crystal structure data for this compound have been deposited in the Cambridge Structural Database or reported in the surveyed literature. Therefore, information regarding its crystal system, space group, unit cell dimensions, and detailed molecular geometry remains to be determined through future X-ray diffraction experiments.

Theoretical and Computational Chemistry Approaches to Ethyl 3 Amino 4 1 Azepanyl Benzoate

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

No MEP maps or analyses for Ethyl 3-amino-4-(1-azepanyl)benzoate are available in published research.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization

There are no specific NBO analysis results, such as stabilization energies or hybridization schemes, reported for this molecule.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

While general NMR data for similar structures exists, specific computational predictions of NMR chemical shifts or vibrational frequencies for this compound could not be located.

Molecular Docking and Dynamics Simulations in Theoretical Studies

No molecular docking or molecular dynamics simulation studies featuring this compound were identified.

Should peer-reviewed research on the computational chemistry of this compound become available, this article can be developed to meet the specified requirements.

Structure Activity Relationship Sar at a Theoretical and Mechanistic Level for Aminobenzoate Scaffolds

Rational Design of Derivatives based on Computational Modeling

Rational drug design for aminobenzoate scaffolds, including derivatives of Ethyl 3-amino-4-(1-azepanyl)benzoate, heavily relies on computational methodologies to predict and analyze molecular interactions and properties. patsnap.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are pivotal in designing novel derivatives with desired biological activities. nih.govopenmedicinalchemistryjournal.com

QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. For aminobenzoate derivatives, key molecular descriptors often include hydrophobicity (logP), molar refractivity (MR), and electronic parameters. nih.gov For instance, a hypothetical QSAR model for a series of aminobenzoate analogs might reveal that increased hydrophobicity and specific steric bulk at the 4-position enhance binding affinity to a target protein. Computational tools can calculate these descriptors for virtual compounds, allowing for the screening of large libraries of potential derivatives before their synthesis. nih.govnih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinities and interaction patterns. patsnap.com In the rational design of this compound derivatives, docking studies could be employed to visualize how modifications to the azepanyl ring or the ethyl ester group affect interactions with key amino acid residues in a binding pocket. For example, extending an alkyl chain on the azepane ring might allow for additional hydrophobic interactions, thereby increasing potency.

The following interactive data table illustrates a hypothetical set of descriptors and predicted activities for a series of designed derivatives based on the this compound scaffold.

| Derivative | Modification | LogP | Molar Refractivity (MR) | Predicted pIC50 |

| Lead Compound | This compound | 3.5 | 75 | 6.2 |

| Derivative 1 | Methyl on azepane | 3.9 | 80 | 6.5 |

| Derivative 2 | Hydroxyl on azepane | 3.1 | 76 | 6.3 |

| Derivative 3 | Propyl ester | 4.0 | 80 | 6.4 |

| Derivative 4 | Fluoro on benzene (B151609) | 3.6 | 75 | 6.1 |

This table presents hypothetical data for illustrative purposes.

Influence of Substituent Effects on Chemical Reactivity and Stability

The substituents on the aminobenzoate ring profoundly influence the molecule's electronic properties, and consequently its chemical reactivity and stability. The 3-amino and 4-(1-azepanyl) groups in this compound are both electron-donating groups, which increase the electron density of the aromatic ring. libretexts.org This enhanced electron density, or nucleophilicity, makes the ring more susceptible to electrophilic aromatic substitution reactions. nih.gov

The inductive effect of the nitrogen atoms in the amino and azepanyl groups involves the withdrawal of electron density through the sigma bonds due to nitrogen's higher electronegativity compared to carbon. However, the more dominant effect is the resonance effect, where the lone pair of electrons on the nitrogen atoms can be delocalized into the aromatic π-system. researchgate.net This resonance donation significantly increases the electron density at the ortho and para positions relative to the activating group. In the case of this compound, the combined electron-donating effects of both amino groups strongly activate the ring.

Computational methods like Density Functional Theory (DFT) can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and predict sites of electrophilic and nucleophilic attack. For this compound, an MEP map would likely show high electron density (negative potential) on the aromatic ring, particularly at positions ortho and para to the amino groups, and lower electron density (positive potential) near the carbonyl carbon of the ester group.

The following table summarizes the predicted electronic effects of the substituents in this compound.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -NH2 | 3 | Electron-withdrawing | Electron-donating | Activating |

| -N(C6H12) | 4 | Electron-withdrawing | Electron-donating | Activating |

| -COOEt | 1 | Electron-withdrawing | Electron-withdrawing | Deactivating |

Exploring Conformational Preferences and their Impact on Molecular Recognition (theoretical principles)

The conformational flexibility of a ligand is a critical determinant of its ability to bind to a biological target. rsc.org For this compound, the azepane ring introduces significant conformational flexibility. Azepane, a seven-membered saturated heterocycle, can adopt several low-energy conformations, with the twist-chair conformation often being the most stable. rsc.org The specific preferred conformation of the azepanyl group in this molecule will be influenced by steric interactions with the adjacent amino group and the aromatic ring.

The conformational preferences of the azepanyl group have a direct impact on molecular recognition. The three-dimensional shape of a ligand must be complementary to the binding site of its target protein for effective binding to occur. A flexible ligand like this compound may be able to adopt a specific conformation upon binding that maximizes favorable interactions, a concept known as "induced fit". nih.govacs.org However, if the energetic penalty to adopt the bioactive conformation is too high, binding affinity will be reduced.

Rational drug design often aims to introduce conformational constraints into flexible molecules to lock them into their bioactive conformation, thereby increasing binding affinity and selectivity. For derivatives of this compound, this could involve introducing substituents on the azepane ring to bias its conformational equilibrium towards a desired shape. rsc.org

The theoretical principles of molecular recognition suggest that the binding of this compound to a target would be governed by a combination of factors including:

Electrostatic interactions: The electron-rich aromatic ring and the polar amino and ester groups can participate in hydrogen bonding and other electrostatic interactions with the receptor.

Hydrophobic interactions: The alkyl portions of the azepane ring and the ethyl ester can engage in favorable hydrophobic interactions with nonpolar residues in the binding site.

Understanding these theoretical principles through computational analysis is crucial for predicting how the conformational behavior of this compound and its derivatives will influence their molecular recognition and ultimately their biological activity.

Emerging Research Frontiers and Advanced Analytical Techniques

Development of Novel Analytical Methods for Trace Analysis and Purity Assessment

The accurate detection and quantification of chemical compounds, especially at trace levels, alongside the meticulous assessment of their purity, are cornerstones of chemical research and development. For complex molecules such as Ethyl 3-amino-4-(1-azepanyl)benzoate, which contains multiple functional groups, sophisticated analytical techniques are indispensable.

Trace Analysis in Complex Matrices:

The analysis of trace amounts of aminobenzoate derivatives in complex environments, such as biological samples, necessitates highly sensitive and selective methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose. For instance, novel LC-MS/MS methods have been developed for the unambiguous determination of neurotoxic amino acids like β-N-methylamino-L-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) in cyanobacteria and plant seeds. nih.gov This approach, which avoids chemical derivatization, allows for the sensitive detection of both free and protein-bound forms of the analytes. nih.gov The principles of such methods, including meticulous sample preparation to mitigate matrix effects and the use of isotopically labeled internal standards, are directly applicable to the development of quantitative assays for this compound in various matrices. nih.govcapes.gov.br

A key challenge in LC-MS/MS-based bioanalysis is the phenomenon of matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov Strategies to overcome this include optimizing chromatographic separation to isolate the analyte from interfering substances and employing advanced sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Purity Assessment and Impurity Profiling:

Ensuring the purity of a chemical substance is critical. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD) is a widely used technique for purity assessment of substituted aminobenzoates. jfda-online.comscielo.br Method validation is a crucial aspect, encompassing parameters such as specificity, linearity, precision, accuracy, and robustness to ensure the reliability of the results. jfda-online.comscielo.brnih.gov For instance, a validated reversed-phase HPLC (RP-HPLC) method was developed for the quantitative determination of 4-amino benzene (B151609) sulphonamide impurity in sulphonamide hydrochloride, demonstrating the capability of HPLC to separate and quantify closely related substances. wu.ac.th

For comprehensive impurity profiling, which involves the identification and characterization of unknown impurities, hyphenated techniques like LC-MS are invaluable. The mass spectrometer provides molecular weight and fragmentation data, which aids in the structural elucidation of impurities. Forced degradation studies, where the compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light), are often performed to understand its degradation pathways and to ensure the stability-indicating nature of the analytical method. nih.gov

| Analytical Technique | Application for this compound | Key Considerations |

| LC-MS/MS | Quantitative analysis in biological matrices (e.g., plasma, tissue) | Method validation, matrix effects, use of internal standards |

| HPLC-UV/DAD | Purity assessment and routine quality control | Method validation (specificity, linearity, precision, accuracy) |

| LC-MS | Impurity profiling and structural elucidation of degradation products | Forced degradation studies, fragmentation analysis |

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design and Optimization

The synthesis of complex organic molecules like this compound often involves multi-step processes that require significant optimization. Machine learning (ML) and artificial intelligence (AI) are revolutionizing this field by enabling predictive modeling and automated synthesis planning.

Synthetic Route Design and Retrosynthesis:

Optimization of Reaction Conditions:

A crucial step in the likely synthesis of this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction to form the C-N bond between the azepane ring and the benzene ring. wikipedia.orgacs.orgresearchgate.netacs.org ML models have been successfully developed to predict the optimal conditions (ligand, base, solvent, and catalyst) for Buchwald-Hartwig reactions. nih.gov These models are trained on large datasets of reactions from electronic lab notebooks and can predict the chemical context that will lead to a productive reaction with high accuracy. nih.gov This predictive capability can significantly reduce the experimental effort required for reaction optimization.

| AI/ML Application | Relevance to this compound Synthesis | Potential Impact |

| Retrosynthesis Algorithms | Proposing efficient synthetic routes from simple precursors. youtube.comnih.govarxiv.org | Accelerated discovery of novel synthetic pathways. |

| Predictive Modeling | Optimizing conditions for key reactions like Buchwald-Hartwig amination. nih.gov | Reduced experimental cost and time for synthesis development. |

Chemoinformatics and Database Mining for Related Chemical Space Exploration

Chemoinformatics and data mining techniques provide powerful tools to explore the vast chemical space surrounding a molecule of interest, enabling the identification of structurally related compounds with potentially interesting biological activities and the understanding of structure-activity relationships (SAR).

Exploration of Privileged Scaffolds:

The aminobenzoate core, particularly with substitutions at the 3 and 4 positions, can be considered a "privileged scaffold" in medicinal chemistry. nih.govmdpi.compageplace.deresearchgate.netresearchgate.net Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity. mdpi.com Chemoinformatics tools can be used to analyze large databases of bioactive compounds to identify such scaffolds and to understand the structural features that confer their promiscuity or selectivity. nih.gov By analyzing the chemical space around the 3-amino-4-aminobenzoate scaffold, researchers can design and synthesize novel derivatives with tailored biological activities.

Database Mining for Novel Bioactive Compounds:

Large chemical databases, such as those containing natural products or commercially available compounds, can be mined to identify novel molecules with desired properties. researchgate.netresearchgate.netnih.govmn-am.com Virtual screening techniques, which use computational methods to predict the binding of small molecules to a biological target, are often employed in this process. mn-am.com For example, if a biological target for this compound is identified, chemoinformatics approaches can be used to search for other compounds in databases that have a similar shape, electrostatic potential, or pharmacophoric features, leading to the discovery of new lead compounds.

| Chemoinformatics Approach | Application in the Context of this compound | Outcome |

| Scaffold Analysis | Identifying the 3-amino-4-aminobenzoate core as a privileged scaffold. nih.govmdpi.compageplace.deresearchgate.netresearchgate.net | Guiding the design of new libraries of related compounds. |

| Database Mining & Virtual Screening | Searching for structurally or functionally similar compounds in large chemical libraries. researchgate.netresearchgate.netnih.govmn-am.com | Discovery of novel bioactive molecules. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-amino-4-(1-azepanyl)benzoate, and how can side reactions be minimized?

- Methodology : The synthesis typically involves sequential reduction and amination steps starting from nitro-substituted benzoate precursors. For example, catalytic hydrogenation (e.g., H₂/Pd-C) reduces nitro groups to amines, followed by nucleophilic substitution with 1-azepane under reflux in anhydrous solvents (e.g., DMF or THF). Side reactions, such as over-reduction or incomplete substitution, can be mitigated by optimizing reaction time, temperature, and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures intermediate purity .

- Key Data : Reaction yields (70–85%) and byproduct profiles depend on solvent polarity and catalyst loading .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond geometries and substituent orientations. For example, SC-XRD of analogous compounds (e.g., Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate) reveals hydrogen-bonding networks critical for stability . Complementary techniques like NMR (¹H/¹³C, COSY, HSQC) and FT-IR validate functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.